molecular formula C25H26FN3O7S B8144486 Exatecan-d5 (mesylate)

Exatecan-d5 (mesylate)

Cat. No.: B8144486
M. Wt: 536.6 g/mol
InChI Key: BICYDYDJHSBMFS-KUJFLAIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Exatecan-d5 (mesylate) is a deuterated form of Exatecan mesylate, a potent inhibitor of DNA topoisomerase I. This compound is a derivative of camptothecin, a natural alkaloid with significant antitumor activity. Exatecan-d5 (mesylate) is primarily used in scientific research to study its pharmacokinetics and pharmacodynamics, as well as its potential therapeutic applications in cancer treatment .

Preparation Methods

The synthesis of Exatecan-d5 (mesylate) involves several steps, starting from camptothecin. The process includes the introduction of deuterium atoms to enhance the stability and pharmacokinetic properties of the compound. The synthetic route typically involves:

Industrial production methods for Exatecan-d5 (mesylate) are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions to maximize yield and minimize impurities.

Chemical Reactions Analysis

Exatecan-d5 (mesylate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone derivatives back to the original compound.

    Substitution: The mesylate group can be substituted with other functional groups to create derivatives with different properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of Exatecan-d5 (mesylate) with modified functional groups .

Scientific Research Applications

Exatecan-d5 (mesylate) has a wide range of scientific research applications, including:

Mechanism of Action

Exatecan-d5 (mesylate) exerts its effects by inhibiting DNA topoisomerase I, an enzyme that relaxes supercoiled DNA during replication and transcription. By stabilizing the topoisomerase I-DNA complex, Exatecan-d5 (mesylate) prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly effective against rapidly dividing cancer cells .

Comparison with Similar Compounds

Exatecan-d5 (mesylate) is compared with other camptothecin derivatives such as:

    Topotecan: Another topoisomerase I inhibitor with similar antitumor activity but different pharmacokinetic properties.

    Irinotecan: A prodrug that is converted to its active form, SN-38, which inhibits topoisomerase I.

    Camptothecin: The parent compound from which Exatecan-d5 (mesylate) is derived.

Exatecan-d5 (mesylate) is unique due to its deuterated structure, which enhances its stability and pharmacokinetic profile, making it a valuable tool in both research and therapeutic applications .

Biological Activity

Exatecan-d5 (mesylate), also known as DX8951f-d5, is a deuterated derivative of Exatecan mesylate, which is a potent topoisomerase I inhibitor. This compound has garnered attention for its enhanced solubility and antitumor activity compared to other topoisomerase I inhibitors. This article explores the biological activity of Exatecan-d5, focusing on its pharmacokinetics, efficacy in various cancer models, and potential clinical applications.

Overview of Exatecan-d5 (Mesylate)

  • Chemical Structure : Exatecan-d5 is a deuterated analogue of Exatecan mesylate, designed to enhance its pharmacological properties.
  • CAS Number : 2819276-88-3
  • Molecular Weight : 435.45 g/mol
  • Formula : C24H22FN3O4

Exatecan-d5 functions primarily as a topoisomerase I inhibitor. It stabilizes the DNA-topoisomerase I complex, preventing DNA re-ligation and ultimately leading to DNA damage and cell death in rapidly dividing cancer cells. This mechanism is critical in the treatment of various malignancies.

In Vitro Studies

In vitro studies demonstrate that Exatecan-d5 exhibits significant cytotoxicity against several human tumor cell lines:

Cell Line GI50 (ng/mL) IC50 (μg/mL)
Breast Cancer2.020.975
Colon Cancer2.920.975
Stomach Cancer1.530.975
Lung Cancer0.8770.975

These values indicate that Exatecan-d5 is more effective than many existing treatments, including SN-38 and Topotecan, particularly in various solid tumors .

In Vivo Studies

In vivo studies have further validated the efficacy of Exatecan-d5:

  • Animal Models : Exatecan-d5 was tested in mouse models bearing human tumor xenografts.
  • Dosage and Results :
    • Administered doses ranged from 3.325 to 50 mg/kg.
    • Significant tumor growth inhibition was observed in models such as MIA-PaCa and BxPC-3.
    • Complete elimination of lung metastasis was noted in late-stage BxPC-3 cancer models.

Phase I and II Trials

Clinical trials have evaluated the safety and efficacy of exatecan mesylate (the non-deuterated form) in patients with refractory cancers:

  • Phase I Study :
    • Objective : Determine maximum tolerated dose (MTD) and pharmacokinetics.
    • Findings : MTD was established at 0.15 mg/m²/day for a continuous infusion over 21 days, with dose-limiting toxicities primarily involving neutropenia and thrombocytopenia .
  • Phase II Study :
    • Patient Population : Patients with anthracycline-refractory and taxane-refractory metastatic breast carcinoma.
    • Results :
      • Partial response in 7.7% of patients; stable disease in over half the cohort.
      • Median survival was reported at 14 months with manageable toxicity .

Pharmacokinetics

The pharmacokinetic profile of Exatecan-d5 shows linear characteristics, which is advantageous for dosing strategies:

  • Plasma Clearance : Approximately 1.4 L/h/m²
  • Volume of Distribution : About 12 L/m²
  • Terminal Elimination Half-Life : Approximately 8 hours .

Toxicity Profile

The toxicity associated with Exatecan-d5 is generally acceptable, with common adverse events including:

  • Neutropenia
  • Fatigue
  • Nausea
  • Constipation

These side effects are consistent with other topoisomerase inhibitors but are considered manageable .

Properties

IUPAC Name

(10S,23S)-23-amino-18-fluoro-10-hydroxy-19-methyl-10-(1,1,2,2,2-pentadeuterioethyl)-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O4.CH4O3S/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19;1-5(2,3)4/h6-7,16,31H,3-5,8-9,26H2,1-2H3;1H3,(H,2,3,4)/t16-,24-;/m0./s1/i1D3,3D2;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICYDYDJHSBMFS-KUJFLAIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.